2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid is a heterocyclic compound with the molecular formula C7H4ClN3O2 and a molar mass of 197.58 g/mol. This compound is classified under pyrrolopyrimidine derivatives, which are known for their diverse biological activities, including potential therapeutic applications in various diseases such as cancer and autoimmune disorders. The compound is identified by its CAS number 2090149-31-6 and is recognized for its structural features that include a chloro substituent and a carboxylic acid functional group .
The synthesis of 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid can be approached through several methods, commonly involving the cyclization of appropriate precursors. One notable method includes the reaction of 2-chloro-5H-pyrrolo[3,2-d]pyrimidine with carbon dioxide under basic conditions to introduce the carboxylic acid group at the 4-position. Technical details of this synthesis may involve controlling reaction temperatures and times to optimize yields and purity. The use of catalysts or specific solvents can also influence the efficiency of the cyclization process .
The molecular structure of 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid features a fused bicyclic system consisting of a pyrrole and pyrimidine ring. The presence of chlorine at the 2-position and a carboxylic acid at the 4-position significantly impacts its chemical properties and reactivity. The compound's structural data can be represented using various chemical drawing software to visualize bond angles, lengths, and stereochemistry. The InChI key for this compound is provided as a means to uniquely identify its structure in chemical databases .
In terms of chemical reactivity, 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid can participate in various reactions typical for carboxylic acids and halogenated compounds. Key reactions include nucleophilic substitution at the chlorine atom, which can generate new derivatives by reacting with nucleophiles such as amines or alcohols. Additionally, the carboxylic acid group can undergo esterification or amidation reactions to form esters or amides, respectively. These transformations are essential for modifying the compound's biological activity and enhancing its pharmacological profile .
The mechanism of action for 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid primarily revolves around its role as an inhibitor of specific protein kinases, particularly Janus Kinase 3 (JAK3). This inhibition can disrupt signaling pathways involved in immune responses, making it a candidate for therapeutic applications in conditions requiring immunosuppression. The data supporting this mechanism includes in vitro studies demonstrating its effectiveness against JAK3-mediated pathways in various cellular models .
The physical properties of 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid include:
Chemical properties include:
Relevant data on these properties can be found in chemical databases and literature sources focusing on heterocyclic compounds .
The scientific applications of 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid are primarily rooted in medicinal chemistry. Its potential uses include:
The synthesis of 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid derivatives relies on meticulously sequenced reactions to construct the core scaffold and install key functionalities. A widely employed approach begins with 6-methyluracil (1), which undergoes nitration at the C5 position using concentrated sulfuric acid and nitric acid at 0°C to yield 5-nitro-6-methyluracil (2). This nitro group is essential for the subsequent Batcho-Leimgruber indole synthesis, where the methyl group’s slight acidity facilitates deprotonation and resonance stabilization. Treatment with dimethylformamide dimethyl acetal (DMF-DMA) generates the enamine intermediate (3) [5] [8].
Ring cyclization is achieved through nitro group reduction using zinc dust in acetic acid at 80°C, followed by NaOH-mediated cyclodehydration. This yields 7H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione (4), a pivotal precursor. To introduce the C2-chloro and C4-carboxylic acid groups, sodium salt formation of (4) with NaOH precedes chlorination using phenylphosphonic dichloride under reflux. This produces 2,4-dichloro-7H-pyrrolo[3,2-d]pyrimidine (5), where the C4 chlorine is selectively displaced via hydrolysis with aqueous NaOH or Na₂CO₃ to afford 2-chloro-4-carboxy-7H-pyrrolo[3,2-d]pyrimidine (6) [5] [8].
Table 1: Key Halogenation Methods for Pyrrolo[3,2-d]pyrimidine Scaffolds
Halogenation Type | Reagent | Conditions | Yield (%) | Reference |
---|---|---|---|---|
C7 Bromination | N-Bromosuccinimide | Anhydrous THF, 0°C | 85–92 | [5] |
C7 Iodination | N-Iodosuccinimide | Anhydrous THF, 0°C | 70–75 | [5] |
C2/C4 Dichlorination | Phenylphosphonic dichloride | Reflux, 5h | 60–75 | [8] |
Halogenation at C7 significantly enhances bioactivity. Electrophilic halogenation of (6) using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in anhydrous THF at 0°C provides 7-halo-2-chloro-4-carboxy-7H-pyrrolo[3,2-d]pyrimidines (7). Bromination typically achieves higher yields (85–92%) than iodination (70–75%) due to steric and electronic factors [5].
The C4-carboxylic acid group serves as a versatile handle for derivatization, enabling conjugation, prodrug formation, and amide coupling. Esterification is the most common initial step, using thionyl chloride (SOCl₂) to generate the acyl chloride intermediate, followed by treatment with methanol, ethanol, or tert-butanol to yield methyl, ethyl, or tert-butyl esters (8). These esters enhance cell permeability and serve as precursors for further modifications [6] [8].
Amide bond formation is critical for generating bioactive conjugates. Carboxylic acid activation with coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) enables reaction with diverse amines:
Table 2: Carboxylic Acid Functionalization Methods at C4
Functionalization | Reagents/Conditions | Application Purpose |
---|---|---|
Methyl ester formation | SOCl₂/MeOH, 0°C to RT | Intermediate for amide coupling |
Amide coupling | HATU/DIPEA, DMF, RT | Kinase inhibitor scaffolds |
Hydrazide formation | Hydrazine hydrate, EtOH, reflux | Benzohydrazide conjugates |
N-Hydroxysuccinimide ester | DCC/NHS, CH₂Cl₂ | Bioconjugation |
N-Alkylation at N5 further diversifies the scaffold. Deprotonation with sodium hydride (NaH) in DMF at 0°C, followed by addition of alkyl halides (e.g., benzylchloromethyl ether or toluenesulfonyl chloride), introduces N5-alkyl groups (9). This modification improves metabolic stability by shielding the pyrrole nitrogen from oxidation, as evidenced by increased plasma half-lives (e.g., from 32.7 minutes to >2 hours for N5-tert-butyl derivatives) [5] [8].
Conjugation of 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid with benzylidene-benzohydrazides requires precision in cross-coupling and condensation reactions. The process begins with converting the C4 acid to a hydrazide (10) by reacting the methyl ester with hydrazine hydrate in ethanol under reflux (yields: 80–85%) [5].
Suzuki-Miyaura coupling is employed to attach substituted aryl groups to the C6 position. Optimization studies reveal that:
Table 3: Optimization of Suzuki Coupling for C6-Arylation
Catalyst | Solvent | Temperature (°C) | Base | Mono:Di Arylation Ratio | Yield (%) |
---|---|---|---|---|---|
Pd(dppf)Cl₂ | Dioxane/H₂O | 85 | K₂CO₃ | 19:1 | 72 |
Pd(PPh₃)₄ | Toluene/EtOH | 80 | Na₂CO₃ | 5:1 | 48 |
Pd₂(dba)₃ | DME/H₂O | 90 | Cs₂CO₃ | 8:1 | 56 |
The final step involves condensation of the hydrazide with substituted benzaldehydes. Acetic acid catalysis in ethanol at 70°C for 6–8 hours yields benzylidene-benzohydrazide conjugates (11). Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzaldehyde accelerate imine formation, while sterically hindered aldehydes require extended reaction times [5]. Microwave-assisted synthesis significantly reduces condensation time from hours to minutes (e.g., 20 minutes at 120°C), improving yields by 10–15% and reducing dimerization byproducts [8].
Purification of these conjugates necessitates reversed-phase chromatography (C18 column, MeOH/H₂O gradients) due to their high polarity and crystallinity, which complicate normal-phase separation [5].
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: